5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
5-chloro-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-5-1-2-9-6-4(5)3-10-7(12)11-6/h1-2H,3H2,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCYGHWBBINQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC(=O)N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742143 | |
| Record name | 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265634-75-0 | |
| Record name | 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one can be achieved through various methods. One notable method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation. This method is efficient and environmentally friendly, providing good yields of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in an industrial setting due to its efficiency and reduced reaction times. Additionally, the DBU-H2O system used in this method can be recycled multiple times without significant loss of activity, making it a cost-effective and sustainable approach .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles can be used to replace the chlorine atom, depending on the desired derivative.
Major Products Formed
Oxidation: Leads to the formation of C5–C6 unsaturated systems with enhanced biological activity.
Substitution: Results in a variety of derivatives with potentially unique biological and chemical properties.
Scientific Research Applications
Table of Synthesis Methods
| Method | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Reaction with DBU under microwave conditions for high yield. | Efficient and environmentally friendly. |
| Oxidation | Formation of unsaturated derivatives using oxidizing agents like oxygen or air. | Enhances biological activity of derivatives. |
| Substitution | Replacement of chlorine with various nucleophiles to produce different derivatives. | Produces a wide range of biologically active compounds. |
Medicinal Chemistry
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is explored for its potential therapeutic applications in drug development. Its unique structure allows it to act as a scaffold for synthesizing various biologically active compounds.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies suggest it may possess antibacterial and antifungal activities.
- Antitumor Activity : Investigations into its effects on cancer cells have shown promising results.
Case Studies
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria .
- Antitumor Research : In vitro studies revealed that certain derivatives could inhibit tumor cell growth, suggesting potential use in cancer therapy .
Table Comparing Similar Compounds
| Compound | Structure Type | Notable Activities |
|---|---|---|
| This compound | Heterocyclic | Antimicrobial, Antitumor |
| Pyrazolo[3,4-d]pyrimidine | Heterocyclic | Antiviral properties |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Heterocyclic | Anticancer activity |
Mechanism of Action
The mechanism of action of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific derivative and its application. Generally, the compound’s biological activity is attributed to its ability to interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
- CAS Number : 1265634-91-0
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : 197.622 g/mol
- SMILES : CN1Cc2c(Cl)ccnc2NC1=O
- Structure : Features a fused pyrido-pyrimidine core with a chlorine substituent at position 5 and a methyl group at position 3. The dihydro configuration introduces partial saturation, enhancing conformational flexibility compared to fully aromatic analogues .
Synthesis: Prepared via multi-step reactions involving azide intermediates and cyclization (e.g., NaN₃ in DMF, FeCl₃/NaI in acetonitrile) . Key steps include chlorination using POCl₃ and subsequent functionalization with alaninol .
Comparison with Similar Compounds
The structural and functional distinctions between 5-chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one and related pyrimidine derivatives are summarized below:
Table 1: Comparative Analysis of Pyrido-Pyrimidine Derivatives
Structural and Functional Insights
Substituent Effects :
- Halogen Position : Chlorine at C5 (target compound) vs. bromine at C6 () alters steric and electronic interactions. Bromine’s larger size enhances target binding but may increase toxicity .
- Saturation : The dihydro core in the target compound improves solubility and bioavailability compared to fully aromatic pyrido-pyrimidines (e.g., YM976) .
Synthetic Routes :
- The target compound requires azide-mediated cyclization , whereas 5-chloro-6-phenyl derivatives () are synthesized via nucleophilic substitution under mild conditions (K₂CO₃/acetone) .
Biological Activity: Kinase Inhibition: The target compound’s methyl group at C3 enhances selectivity for tyrosine kinases, as seen in analogues from (3-amino-2-(5-chloropyridin-3-yl) derivatives) . Antimicrobial vs. Anticancer: Cinnamoyl derivatives () exhibit broad-spectrum antimicrobial activity, while phenyl-substituted pyridazinones () are optimized for antiproliferative effects .
Key Research Findings
- Phosphodiesterase-4 (PDE4) Inhibition : YM976’s 3-chlorophenyl group reduces emetogenicity, a common issue with PDE4 inhibitors, demonstrating the impact of aromatic substituents on side-effect profiles .
- CXCR2 Antagonism: Pyrido[3,4-d]pyrimidines () with aminoalkyl side chains show potent chemokine receptor antagonism, suggesting that similar modifications to the target compound could enhance receptor binding .
Biological Activity
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[2,3-D]pyrimidine core with a chlorine atom at the 5th position. Its molecular formula is with a molecular weight of 183.62 g/mol. The presence of the chlorine atom and the dihydropyrido moiety enhances its chemical properties and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. The compound has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, which suggests its utility as an anticancer agent .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by targeting metabolic pathways essential for tumor growth.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | DHFR | 0.02 | |
| 5-Chloro derivative | A431 carcinoma cells | 0.05 |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively:
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antiviral Activity : A study highlighted the antiviral properties of similar pyrimidine derivatives that inhibit viral replication through modulation of pyrimidine metabolism pathways, suggesting a potential avenue for further exploration with this compound derivatives .
- In Vivo Studies : In animal models, compounds based on this structure have shown promise in reducing inflammation and tumor growth when administered in controlled doses. These studies underline the importance of structural modifications to enhance efficacy and reduce toxicity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural variations:
- Chlorine Substitution : The presence of chlorine at the 5th position has been linked to enhanced biological activity compared to non-chlorinated analogs.
- Functional Group Modifications : Substituents at various positions on the pyrimidine ring can lead to diverse pharmacological profiles.
Q & A
Q. What are the standard synthetic routes for 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one?
Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted 2-aminopyridine derivatives with chlorinated aldehydes. For example, oxidation of 2-substituted dihydropyrido intermediates using agents like DDQ (dichlorodicyanoquinone) yields the pyrimidinone core. Multi-component reactions involving 2-aminopyridines, aldehydes, and potassium phosphate in aqueous conditions at 100°C for 7 hours are efficient (yields 53–62%) .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer: Use NMR (400 MHz, DMSO-) to confirm aromatic protons (δ 7.50–8.84) and substituents like methyl groups (δ 2.35–3.94). NMR identifies carbonyl carbons (δ 161–162) and heterocyclic carbons (δ 101–154). Mass spectrometry (CI mode) confirms molecular weight (e.g., m/z 244–258 [M+H]) alongside elemental analysis (C, H, N) for purity validation .
Q. What biological targets are commonly associated with this scaffold?
Methodological Answer: The core structure is studied for antimicrobial activity (MIC assays against E. coli and S. aureus) and kinase inhibition (e.g., KRAS G12C in oncology). Standard assays include NADH-coupled enzymatic inhibition for antimicrobial targets and cell viability (MTT) tests for cancer applications .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective introduction of the chloro substituent?
Methodological Answer: Use chlorinated aldehydes in stoichiometric excess (1:1.2 amine-to-aldehyde ratio) under basic aqueous conditions (KPO, pH 9–10) at 100°C. Monitor reaction progress via TLC and isolate intermediates via ethanol/water recrystallization. Regioselectivity is confirmed by NMR coupling patterns (e.g., J = 7.6 Hz for adjacent aromatic protons) .
Q. How to resolve contradictory bioactivity data across studies (e.g., antimicrobial vs. kinase inhibition)?
Methodological Answer: Perform orthogonal assays under standardized conditions:
- For antimicrobial claims: Use broth microdilution (CLSI guidelines) with controls for solvent interference.
- For kinase inhibition: Validate target engagement via surface plasmon resonance (SPR) or X-ray crystallography of KRAS G12C binding pockets. Structural analogs like 4-((S)-4-acryloyl-2-methylpiperazinyl) derivatives show specificity for KRAS due to acryloyl-electrophile interactions .
Q. How to design stability studies under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC-MS, focusing on hydrolysis of the dihydropyrimidinone ring.
- Plasma stability : Use 10% fetal bovine serum (FBS) to assess esterase-mediated breakdown. Quantify parent compound loss using LC-MS/MS with deuterated internal standards .
Q. How to analyze substituent effects on ring conformation and electronic properties?
Methodological Answer:
- X-ray crystallography : Resolve solid-state structures of analogs (e.g., 6-fluoro-7-(2-fluoro-6-hydroxyphenyl) derivatives) to measure dihedral angles (C5-C6-C7-O).
- DFT calculations : Use B3LYP/6-31G* to model electronic effects of substituents (e.g., chloro vs. methyl groups) on HOMO-LUMO gaps and charge distribution.
- NOESY NMR : Compare solution-state conformations with solid-state data to assess flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
